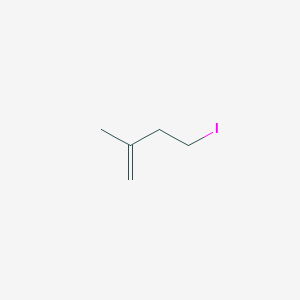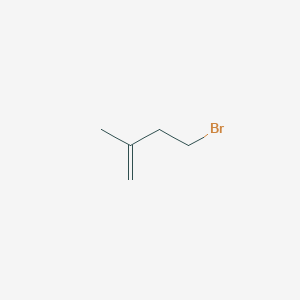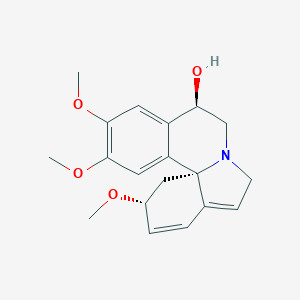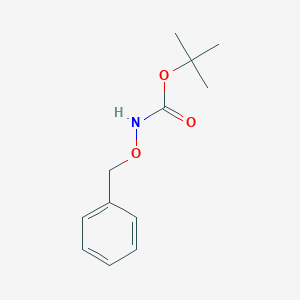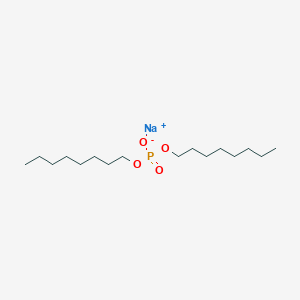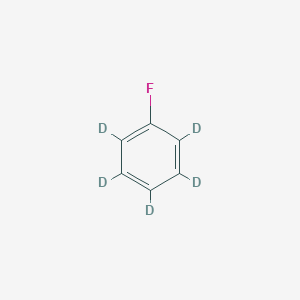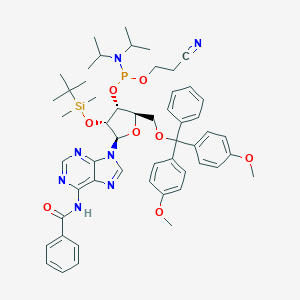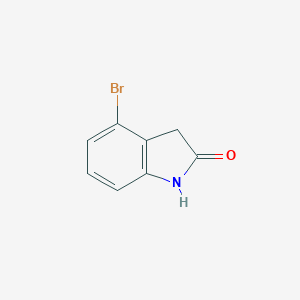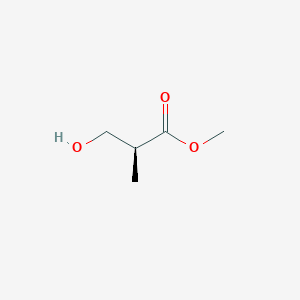
(S)-Methyl 3-hydroxy-2-methylpropanoate
概要
説明
(S)-Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a methyl ester derivative of 3-hydroxy-2-methylpropanoic acid and is known for its applications in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
(S)-Methyl 3-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the hydrolysis of nitriles to carboxylic acids, followed by esterification. For example, the hydrolysis of 2-methylpropanenitrile can yield 3-hydroxy-2-methylpropanoic acid, which can then be esterified with methanol to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized acid catalysts can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(S)-Methyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methylpropanoate.
Reduction: Formation of 3-hydroxy-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Methyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry .
作用機序
The mechanism of action of (S)-Methyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for the synthesis of other biomolecules. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with enzymes and other proteins .
類似化合物との比較
(S)-Methyl 3-hydroxy-2-methylpropanoate can be compared with other similar compounds such as:
®-Methyl 3-hydroxy-2-methylpropanoate: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
3-hydroxyisobutyrate: A related compound with similar functional groups but different structural arrangement.
3-hydroxy-2-methylpropanoic acid: The parent acid of this compound, which lacks the ester group
特性
IUPAC Name |
methyl (2S)-3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCIZURPPEVIZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436525 | |
| Record name | Roche ester (S) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80657-57-4 | |
| Record name | Roche ester (S) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-Methyl 3-hydroxy-2-methylpropanoate a valuable starting material in organic synthesis?
A1: this compound is a valuable starting material due to its inherent chirality and versatility. Its structure allows for the introduction of specific stereochemistry into complex molecules. This is crucial for synthesizing natural products and pharmaceuticals, where the arrangement of atoms in space significantly impacts biological activity. [, , , , , , , , , , , , , ]
Q2: Can you give some examples of natural products synthesized using this compound as a starting material?
A2: Several complex natural products have been synthesized using this compound, showcasing its versatility. These include:
- Erythronolide A: A key precursor to the erythromycin family of antibiotics. []
- Restrictinol: A hydrolysis product of the antifungal natural product restricticin. []
- 1α,25-Dihydroxyvitamin D2: A biologically active form of vitamin D. []
- Okadaic Acid: A potent marine toxin and phosphatase inhibitor. []
- Bafilomycin A1: A macrolide antibiotic and vacuolar H(+)-ATPase inhibitor. []
- Rhizoxin: An antitumor macrolide. []
- Methyl 4,8,12-trimethylpentadecanoate: A major component of the sex pheromone of the stink bug Edessa meditabunda. []
- Polycavernoside A: A lethal toxin from the red alga Polycavernosa tsudai. []
Q3: How is this compound used to introduce specific stereochemistry during synthesis?
A3: The inherent chirality of the molecule allows chemists to control the stereochemical outcome of reactions. This is often achieved by employing stereoselective reactions like the chelation-controlled aldol reaction, Grignard reactions, and asymmetric dihydroxylations. [, , , , , ]
Q4: What types of chemical transformations can be performed using this compound?
A4: this compound can undergo a variety of chemical transformations, including:
- Reduction: The ester can be reduced to the corresponding alcohol. [, ]
- Oxidation: The alcohol functionality can be oxidized to an aldehyde. [, ]
- Protection/Deprotection: The alcohol and ester functionalities can be protected and deprotected using standard protecting groups, allowing selective manipulation of other functional groups. [, , ]
- Carbon-Carbon Bond Formation: The molecule can be utilized in various C-C bond forming reactions like aldol reactions, Grignard reactions, and Suzuki couplings. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


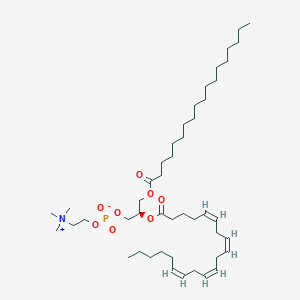
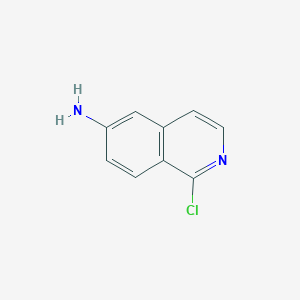
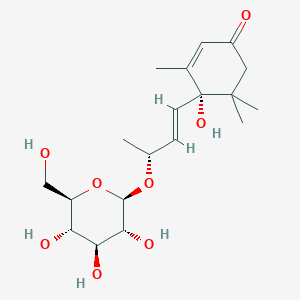
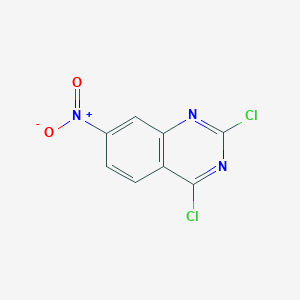
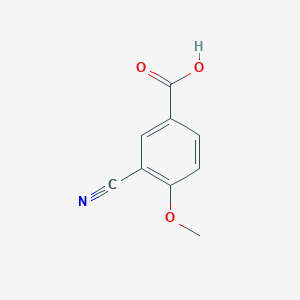
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
